2-amino-10-chlorobenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione
Overview
Description
2-amino-10-chlorobenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione is a useful research compound. Its molecular formula is C20H9ClN4O3 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0363179 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation of imidazoles and benzimidazoles, including the use of ligands like 4,7-Dimethoxy-1,10-phenanthroline (L1c), has been explored for creating a variety of functionalized molecules. This process allows for the synthesis of hindered and functionalized imidazoles, benzimidazoles, and aryl halides under mild conditions, showing the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Altman, Koval, & Buchwald, 2007).
Dinuclear Triple-Stranded Lanthanide Helicates
The study of dinuclear triple-stranded lanthanide helicates, with the involvement of ligands that reduce the number of torsional degrees of freedom, like the replacement of terminal benzimidazole-pyridine binding units with phenanthroline, highlights the application of these compounds in the field of coordination chemistry and materials science. These structures have potential applications in the development of new materials with unique optical and magnetic properties (Ryan, Guénée, & Piguet, 2013).
Organic N-Channel Field-Effect Transistors
The use of arylenediimide-thiophene derivatives, including benzo[lmn]thieno[3',4':4,5]imidazo[2,1-b][3,8]phenanthroline-1,3,6(2H)-trione derivatives, for organic n-channel field-effect transistors signifies the impact of these compounds in the development of electronic devices. Their structural and electrochemical properties have been analyzed to improve charge transport performances, indicating their potential in semiconducting materials and electronic applications (Ponce Ortiz et al., 2010).
Luminescence and Magnetic Properties in Coordination Polymers
Lanthanide coordination polymers incorporating phenanthroline ligands have been researched for their enhanced luminescence and tunable magnetic properties. These studies underscore the relevance of such compounds in developing materials with specific optical and magnetic functionalities, useful in various technological applications such as sensors and magnetic devices (Feng et al., 2019).
Properties
IUPAC Name |
17-amino-6-chloro-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(22),2,4(9),5,7,12,14,19(23),20-nonaene-11,16,18-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClN4O3/c21-8-1-6-14-13(7-8)23-17-9-2-3-11-16-12(20(28)25(22)19(11)27)5-4-10(15(9)16)18(26)24(14)17/h1-7H,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBGAAROTDRFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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